molecular formula C6H9N3 B1632859 N,N-dimethylpyrimidin-5-amine

N,N-dimethylpyrimidin-5-amine

Cat. No.: B1632859
M. Wt: 123.16 g/mol
InChI Key: JWVNPUBYKCSIKR-UHFFFAOYSA-N
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Description

N,N-Dimethylpyrimidin-5-amine (CAS: 62802-43-1) is a pyrimidine derivative with the molecular formula C₆H₉N₃ and a molecular weight of 123.15 g/mol. Its structure features a pyrimidine ring substituted with a dimethylamine group at the 5-position. The compound is synthesized via nucleophilic substitution reactions, such as the treatment of 2,4-dichloropyrimidine with dimethylamine under reflux conditions, followed by purification using solvents like dichloromethane (DCM) and tetrahydrofuran (THF) . It is typically isolated as a yellow oil with a purity of ≥95% and is commercially available as a heterocyclic building block for pharmaceutical and agrochemical research .

Pyrimidines are biologically significant due to their presence in nucleic acids and their roles in drug design. Substitutions on the pyrimidine ring, such as dimethylamine, fluorine, or halogens, modulate physicochemical properties (e.g., solubility, lipophilicity) and biological activity .

Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

N,N-dimethylpyrimidin-5-amine

InChI

InChI=1S/C6H9N3/c1-9(2)6-3-7-5-8-4-6/h3-5H,1-2H3

InChI Key

JWVNPUBYKCSIKR-UHFFFAOYSA-N

SMILES

CN(C)C1=CN=CN=C1

Canonical SMILES

CN(C)C1=CN=CN=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethylpyrimidin-5-amine typically involves the reaction of pyrimidine derivatives with dimethylamine. One common method is the reductive amination of 5-acetyl-4-aminopyrimidines, followed by cyclization using dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) . Another approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization with ammonium acetate (NH4OAc) .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethylpyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, various amine derivatives, and substituted pyrimidines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N,N-dimethylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. It can inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating biochemical pathways. For example, it has been shown to inhibit the aggregation of amyloid-beta (Aβ) proteins, which are implicated in Alzheimer’s disease . The compound’s ability to interact with nucleic acids and proteins makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key analogs of N,N-dimethylpyrimidin-5-amine include:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound C₆H₉N₃ -NH(CH₃)₂ at C5 123.15 High purity (≥95%), used in drug synthesis
2-Fluoro-N,N-dimethylpyrimidin-5-amine C₆H₈FN₃ -NH(CH₃)₂ at C5, -F at C2 141.15 Enhanced docking affinity (-6.62) compared to non-fluorinated analogs
N-Ethylpyrimidin-5-amine C₆H₉N₃ -NHCH₂CH₃ at C5 123.15 Similar MW but lower logP (0.35) due to reduced alkylation
4-Phenylpyrimidin-2-amine C₁₀H₉N₃ -NH₂ at C2, -C₆H₅ at C4 171.20 Higher logP (1.55) and moderate docking score (-6.27)
2-Chloro-N,N-dimethylpyrimidin-5-amine C₆H₈ClN₃ -NH(CH₃)₂ at C5, -Cl at C2 157.60 Chlorine enhances stability and reactivity in cross-coupling reactions

Substituent Impact :

  • Electron-withdrawing groups (e.g., -F, -Cl) : Improve binding affinity in molecular docking studies by enhancing hydrogen-bonding interactions .
  • Alkyl groups (e.g., -CH₃, -CH₂CH₃) : Increase lipophilicity (logP) but may reduce solubility. For example, this compound has a logP of ~0.91, while the ethyl analog (N-ethylpyrimidin-5-amine) has a lower logP (0.35) due to reduced branching .
Physicochemical Properties

Data from experimental and computational studies:

Compound Name logP Polar Surface Area (Ų) Docking Score (ΔG, kcal/mol) Biological Activity Notes
This compound ~0.91* 36.20 Not reported Intermediate in anticancer agents
2-Fluoro-N,N-dimethylpyrimidin-5-amine 0.91 36.20 -6.62 High predicted MMP inhibition
4-Phenylpyrimidin-2-amine 1.55 51.87 -6.27 Antibacterial/antifungal activity
N-Ethylpyrimidin-5-amine 0.35 36.20 -6.65 Lower bioactivity due to reduced logP

*Estimated using analogs in .

Key Trends :

  • logP : Directly correlates with membrane permeability. Fluorination or chlorination minimally affects logP but enhances target binding .
  • Docking Scores : Fluorinated derivatives exhibit superior docking scores (e.g., -6.62 for 2-fluoro-N,N-dimethylpyrimidin-5-amine), suggesting stronger interactions with enzyme active sites .

Challenges :

  • Halogenated Derivatives : Require harsh reagents (e.g., PCl₅ for chlorination) .
  • Aryl Substitutions : Suzuki-Miyaura couplings demand palladium catalysts and inert conditions .

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